molecular formula C24H26N6O5S B1242104 Pirbenicillin CAS No. 55975-92-3

Pirbenicillin

Cat. No.: B1242104
CAS No.: 55975-92-3
M. Wt: 510.6 g/mol
InChI Key: WRFCGBVLTRJBKN-QSNWEANLSA-N
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Preparation Methods

Pirbenicillin is synthesized through a series of chemical reactions involving the modification of the penicillin core structure. The compound is prepared by introducing specific substituents to the penicillin nucleus, resulting in the formation of 6-[d-2-phenyl-2(N-4-pyridylformimidoylaminoacetamido)-acetamido]-penicillanic acid . The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

Pirbenicillin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to yield reduced derivatives.

    Substitution: this compound can undergo substitution reactions with various reagents to form different substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pirbenicillin has several scientific research applications, including:

Mechanism of Action

Pirbenicillin exerts its antibacterial effects by interfering with the final stages of bacterial cell wall synthesis. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the formation of cross-links between peptidoglycan strands. This inhibition disrupts the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Pirbenicillin is compared with other semisynthetic penicillins such as carbenicillin and ticarcillin. While all three compounds exhibit antibacterial activity, this compound is more effective against Pseudomonas aeruginosa . Carbenicillin and ticarcillin are less active against this bacterium but may be more effective against other bacterial strains .

Similar Compounds

This compound’s unique structure and broad-spectrum activity make it a valuable compound in the field of antibacterial research and therapy.

Properties

CAS No.

55975-92-3

Molecular Formula

C24H26N6O5S

Molecular Weight

510.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35)/t16-,17-,18+,22-/m1/s1

InChI Key

WRFCGBVLTRJBKN-QSNWEANLSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C

Key on ui other cas no.

55975-92-3

Synonyms

6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid
CP-33,994
CP-33994-2
pirbenicillin
pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer
pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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